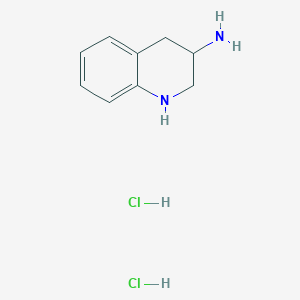
1,2,3,4-Tetrahydroquinolin-3-amine dihydrochloride
Cat. No. B1497915
M. Wt: 221.12 g/mol
InChI Key: AHOUTZAHHNCGSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08273754B2
Procedure details


To a stirred room temperature solution of tert-butyl 1,2,3,4-tetrahydroquinolin-3-ylcarbamate (1.0 g) in ethyl acetate (20 mL) was added 4 M HCl in dioxane (10 mL). After 6 hours the mixture was evaporated to dryness to obtain 1,2,3,4-tetrahydroquinolin-3-amine bis HCl salt as a cream colored solid (925 mg).
Quantity
1 g
Type
reactant
Reaction Step One




Identifiers


|
REACTION_CXSMILES
|
[NH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4][CH:3]([NH:11]C(=O)OC(C)(C)C)[CH2:2]1.[ClH:19]>C(OCC)(=O)C.O1CCOCC1>[ClH:19].[ClH:19].[NH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4][CH:3]([NH2:11])[CH2:2]1 |f:4.5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
N1CC(CC2=CC=CC=C12)NC(OC(C)(C)C)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCOCC1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After 6 hours the mixture was evaporated to dryness
|
|
Duration
|
6 h
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
Cl.Cl.N1CC(CC2=CC=CC=C12)N
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 925 mg |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
